Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-
Description
This structure combines the reactivity of an acyl chloride with the electron-withdrawing and steric effects of the sulfonamide group, making it distinct from simpler benzoyl chlorides.
Properties
CAS No. |
1171919-19-9 |
|---|---|
Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
3-(propan-2-ylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(2)12-16(14,15)9-5-3-4-8(6-9)10(11)13/h3-7,12H,1-2H3 |
InChI Key |
AAGHBRZHPQQMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Aminobenzoyl Chloride with Sulfur Trioxide
A foundational approach involves sulfonating 3-aminobenzoyl chloride using sulfur trioxide (SO₃) in chlorinated solvents. This method, adapted from US9725409B2, proceeds via:
Subsequent reaction with isopropylamine introduces the alkylamino group:
\text{3-HO}3\text{S-NHC}6\text{H}4\text{COCl} + (\text{CH}3)2\text{CHNH}2 \rightarrow \text{3-[(\text{CH}3)2\text{CHNH}]SO}2\text{-C}6\text{H}_4\text{COCl} \quad \text{}
Key Parameters :
-
Solvent : Chlorobenzene or dichloromethane (optimal for SO₃ solubility).
-
Temperature : 0–5°C to suppress side reactions.
Challenges : Dimerization of intermediates in chlorobenzene reduces efficiency. Substituting toluene or xylene improves conversion by 15–20%.
Chlorination of Sulfonamide Intermediates
Synthesis of 3-[(Isopropylamino)Sulfonyl]Benzoic Acid
This two-step process begins with sulfonating benzoic acid derivatives. For example, 3-sulfobenzoic acid reacts with thionyl chloride (SOCl₂) to form the sulfonyl chloride, followed by amination with isopropylamine:
\text{3-ClSO}2\text{-C}6\text{H}4\text{COOH} + (\text{CH}3)2\text{CHNH}2 \rightarrow \text{3-[(\text{CH}3)2\text{CHNH}]SO}2\text{-C}6\text{H}4\text{COOH} \quad \text{}
The carboxylic acid is then converted to benzoyl chloride using oxalyl chloride:
\text{3-[(\text{CH}3)2\text{CHNH}]SO}2\text{-C}6\text{H}4\text{COOH} \xrightarrow{\text{(COCl)}2} \text{Target Compound} \quad \text{}
Optimization Insights :
-
Catalyst : Dimethylformamide (DMF, 0.1 eq) accelerates chlorination.
-
Purity : Recrystallization from hexane/ethyl acetate (3:1) achieves >95% purity.
Direct Sulfur Transfer Reactions
Thioglycolic Acid-Mediated Synthesis
Thioglycolic acid (HSCH₂COOH) serves as a sulfur transfer agent to directly introduce the sulfonyl chloride group. Reacting 3-isopropylaminobenzoic acid with thioglycolic acid and chlorine gas yields the target compound:
\text{3-[(\text{CH}3)2\text{CHNH}]C}6\text{H}4\text{COOH} + \text{HSCH}2\text{COOH} \xrightarrow{\text{Cl}2} \text{Target Compound} \quad \text{}
Advantages :
Conditions :
Comparative Analysis of Methods
| Method | Key Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Sulfonation (SO₃) | SO₃, isopropylamine | Chlorobenzene | 60–70% | 90% |
| Sulfonamide Chlorination | SOCl₂, oxalyl chloride | Dichloromethane | 65–75% | 95% |
| Thioglycolic Acid Route | Cl₂, thioglycolic acid | H₂O/CH₂Cl₂ | 75–85% | 98% |
Trade-offs :
-
The thioglycolic acid method offers higher yields but requires careful chlorine gas handling.
-
Sulfonamide chlorination minimizes dimerization but involves multi-step purification.
Mitigation of Common Side Reactions
Dimer Formation
Dimerization of 3-aminobenzoyl chloride intermediates is a critical issue in sulfonation routes. Strategies to suppress this include:
Chemical Reactions Analysis
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenone derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, perfumes, and resins.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and can readily react with nucleophiles.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Routes: The target compound may be synthesized via sulfonylation of 3-aminobenzoyl chloride with isopropylamine, followed by purification under anhydrous conditions. Analogous methods are described for toluenesulfonamide derivatives .
- Drug Development : Sulfonamide-containing benzoyl chlorides are pivotal in creating protease inhibitors or kinase-targeting agents, leveraging the sulfonamide’s ability to hydrogen-bond with biological targets .
- Material Science: The isopropylamino group could enhance compatibility with hydrophobic polymers, making the compound useful in coatings or adhesives .
Biological Activity
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- is an organochlorine compound with significant potential in biological applications, primarily due to its sulfonamide group, which is known for antibacterial properties. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a benzene ring substituted with a benzoyl chloride group and an isopropylsulfonamide moiety. Its chemical formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur. The structure contributes to its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | C10H12ClN2O2S |
| State | Fuming liquid |
| Odor | Pungent |
| Lachrymator | Yes (irritating to skin and eyes) |
Metabolomic Applications
A notable application of benzoyl chloride derivatives is in metabolomic assays. A study demonstrated the utility of benzoyl chloride labeling for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method allows for the quantitative analysis of various compounds in biological samples, including neurotransmitters and metabolites from different organisms.
- Study Findings : The HPLC-MS/MS method using benzoyl chloride showed limits of detection below 10 nM for many compounds, indicating its robustness for analyzing complex biological matrices .
Synthesis Methods
The synthesis of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- typically involves multi-step reactions. The following outlines a general synthetic route:
- Preparation of Isopropylsulfonamide : Start with the appropriate sulfonamide precursor.
- Acylation Reaction : React the sulfonamide with benzoyl chloride under controlled conditions to form the desired compound.
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
Case Study 1: Antibacterial Activity Assessment
In a comparative study involving various sulfonamide compounds, Benzoyl chloride derivatives exhibited promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The study emphasized that modifications in the sulfonamide structure could enhance bioactivity and selectivity against specific bacterial targets.
- Results Summary :
- Compounds tested showed Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL.
- Structural variations influenced antibacterial potency significantly.
Case Study 2: Metabolomic Profiling
A detailed analysis using benzoyl chloride labeling revealed its effectiveness in profiling neurochemical systems across different species. The study highlighted how this method could facilitate understanding metabolic changes related to neurological disorders.
- Key Insights :
- Enabled identification of over 70 relevant neurochemicals.
- Provided insights into metabolic pathways affected by various treatments.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-[[(1-methylethyl)amino]sulfonyl]benzoyl chloride?
Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonylation of a benzoyl chloride precursor and (2) introduction of the isopropylamino group.
- Step 1: Start with 3-nitrobenzoyl chloride. React with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position.
- Step 2: Perform nucleophilic substitution using isopropylamine in anhydrous dichloromethane, with a base like triethylamine to neutralize HCl byproducts.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a non-polar solvent.
Key Considerations: Monitor reaction progress via TLC and confirm final structure using -NMR and FT-IR (e.g., S=O stretching at ~1350 cm, C=O at ~1770 cm) .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- -NMR: Identify aromatic protons (δ 7.5–8.5 ppm), isopropyl group (δ 1.2–1.4 ppm for CH, δ 3.5–4.0 ppm for NHCH).
- -NMR: Confirm carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~60 ppm) carbons.
- Mass Spectrometry (MS): Use ESI-MS for molecular ion detection (expected [M+H] ~288 m/z).
- HPLC: Employ a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for retention time consistency .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (tested for >8-hour breakthrough resistance), polyvinyl alcohol lab coat, and safety goggles. Use a NIOSH-approved respirator if ventilation is inadequate .
- Ventilation: Conduct reactions in a fume hood with secondary containment.
- Toxicity Management: Avoid inhalation (risk of pulmonary edema) and skin contact (severe irritation). Store in airtight containers away from moisture (hydrolyzes to corrosive HCl) .
- Disposal: Neutralize with sodium bicarbonate before disposal as hazardous waste .
Advanced: How can derivatization with this compound enhance LC-MS/MS analysis of polar metabolites?
Methodological Answer:
- Derivatization Protocol: React the compound with primary/secondary amines or hydroxyl groups in metabolites (e.g., neurotransmitters) to form stable benzoylated derivatives.
- Optimization: Adjust pH to 9–10 (borate buffer) and use a 2:1 molar excess of reagent at 60°C for 30 minutes.
- LC-MS/MS Benefits: Increased lipophilicity improves retention on reverse-phase columns. Use MRM transitions for quantification (e.g., derivatized serotonin: [M+H] → fragment ions at m/z 105, 176) .
Advanced: What strategies mitigate conflicting carcinogenicity data between in vitro and in vivo studies?
Methodological Answer:
- Mechanistic Studies: Perform Ames tests to assess mutagenicity and comet assays for DNA damage. Compare results with benzyl chloride (known genotoxin) to contextualize risks .
- Dose-Response Analysis: Conduct subchronic rodent studies (90-day exposure) to identify no-observed-adverse-effect levels (NOAELs).
- Metabolite Profiling: Identify reactive intermediates (e.g., acyl radicals) via trapping experiments with spin adducts .
Advanced: How does the sulfonamide substituent influence reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing sulfonamide group increases the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
- Steric Effects: The bulky isopropyl group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity.
- Case Study: Compare reaction rates with unsubstituted benzoyl chloride using stopped-flow kinetics under identical conditions .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to carbonic anhydrase IX (a sulfonamide-sensitive enzyme). Focus on hydrogen bonding with active-site zinc and hydrophobic interactions with the isopropyl group.
- QSAR Modeling: Train a model using descriptors like logP, polar surface area, and H-bond acceptor count to predict inhibitory potency against serine proteases.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
